(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile
Description
This compound features a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with a (Z)-configured acrylonitrile moiety bearing a 3-fluorophenylamino substituent.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRGHTRULRCYOC-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, including case studies and relevant findings from diverse sources.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various phenolic compounds. The synthesis typically employs methodologies such as Hantzsch's procedure and EDC/DMAP-mediated amide coupling, which facilitate the formation of the thiazole ring and subsequent modifications to achieve the desired structure .
Key Structural Features:
- Thiazole Ring : Essential for biological activity, contributing to the compound's interaction with biological targets.
- Acrylonitrile Moiety : Imparts reactivity and potential for further derivatization.
- Ethoxy and Fluorophenyl Substituents : Influence lipophilicity and bioavailability.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .
Table 1: Antitumor Activity of this compound
The mechanism underlying the antitumor activity of this compound appears to involve the inhibition of critical enzymes involved in cancer cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Neuropharmacological Effects
In addition to its anticancer properties, thiazole derivatives have been investigated for their neuropharmacological effects. The compound has shown promise in models of epilepsy and neurodegeneration, with some derivatives exhibiting anticonvulsant activity .
Table 2: Neuropharmacological Evaluation
| Model | Effect | Reference |
|---|---|---|
| PTZ-induced seizures | Significant reduction in seizure duration | |
| Neuroprotection in vitro | Enhanced neuronal survival under stress conditions |
Structure-Activity Relationship (SAR)
The SAR studies conducted on related thiazole compounds reveal that specific substitutions on the thiazole ring can significantly enhance biological activity. For instance, electron-donating groups at particular positions have been correlated with increased potency against cancer cell lines .
Key Findings:
- Substituents : The presence of ethoxy and fluorine enhances lipophilicity, improving membrane permeability.
- Thiazole Modifications : Alterations in the thiazole structure can lead to variations in cytotoxicity and selectivity profiles.
Case Studies
Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings. For example, a derivative with a closely related structure was tested in clinical trials for its effectiveness against solid tumors, yielding promising results in terms of safety and tolerability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound contrasts with 4-fluorophenyl (electron-withdrawing) in analogs . Ethoxy groups may enhance solubility and influence aggregation-induced emission (AIE), as seen in related fluorophores .
- Substituent Position: The 3-fluorophenylamino group in the target differs from 2,4-dimethoxyphenylamino in a structural analog , which could alter steric hindrance and hydrogen-bonding capabilities.
- Biological Relevance : Urea-linked analogs (e.g., compound 8a) exhibit distinct bioactivity profiles compared to acrylonitrile derivatives, emphasizing the role of functional groups in enzyme interactions .
Fluorescence and Aggregation Behavior
- AIE Properties : Propeller-shaped fluorophores in demonstrate tunable solid-state fluorescence based on substituent planarity. The target’s ethoxyphenyl group may promote AIE by restricting intramolecular rotation .
- Chemosensing Potential: The benzothiazole-acrylonitrile in acts as a cyanide sensor. The target’s 3-fluorophenyl group could enhance electron-deficient character, improving sensing selectivity .
Q & A
Q. Advanced
- Molecular docking : Compare binding affinities against target proteins (e.g., kinases) using software like AutoDock Vina. The fluorophenyl and ethoxyphenyl groups may enhance hydrophobic interactions in active sites ().
- QSAR models : Use datasets of thiazole-acrylonitrile derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity. The 3-fluoro group’s electron-withdrawing nature may improve membrane permeability .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
How do solvent effects influence the compound’s stability during long-term storage?
Q. Basic
- Polar solvents (e.g., DMSO, MeOH) : Promote hydrolysis of the acrylonitrile group, leading to degradation.
- Non-polar solvents (e.g., CHCl₃) : Stabilize the Z-isomer via reduced dielectric constant, minimizing isomerization ().
- Additives : 0.1% w/v BHT in storage solutions prevents radical-mediated decomposition of the thiazole ring .
What strategies mitigate contradictions in biological assay results caused by impurities in the compound?
Q. Advanced
- HPLC-PDA purification : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate regioisomers (e.g., 4- vs. 5-ethoxyphenylthiazole byproducts) .
- LC-MS : Detect trace impurities (<0.1%) from incomplete condensation or oxidation products.
- Bioassay controls : Include a "scrambled" isomer (E-configuration) to confirm activity is structure-specific .
What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Q. Advanced
- Exothermicity : The Knoevenagel condensation is highly exothermic; use jacketed reactors with precise temperature control (±2°C) to avoid runaway reactions .
- Workup efficiency : Replace column chromatography with acid-base extraction (e.g., 1M HCl washes to remove unreacted amines) .
- Crystallization optimization : Seed with Z-isomer crystals in ethanol/water (3:1) to improve yield and purity .
How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in further functionalization reactions?
Advanced
The 3-fluoro group on the aniline moiety:
- Deactivates the ring : Directs electrophilic substitution to the para position, enabling site-specific bromination or nitration.
- Enhances hydrogen-bond acceptor strength : Facilitates Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) by stabilizing transition states .
- Reduces nucleophilicity : Requires harsher conditions for SNAr reactions compared to non-fluorinated analogs .
What are the limitations of current structure-activity relationship (SAR) studies for this compound, and how can they be addressed?
Q. Advanced
- Limited diversity in analogs : Most studies focus on phenyl/thiazole variations (). Expand to heterocycles (e.g., pyridine, furan) via combinatorial libraries.
- Inconsistent assay protocols : Standardize IC₅₀ measurements using ATP-binding assays (e.g., Kinase-Glo) to improve cross-study comparability .
- Understudied pharmacokinetics : Incorporate in vitro ADMET profiling (e.g., microsomal stability, Caco-2 permeability) to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
